Boc-(S)-3-amino-5-methylhexan-1-ol

Protecting group strategy Peptide synthesis Chromatographic separation

Synthetic failures often stem from substituting chiral Boc-protected amino alcohols with unprotected or wrong-enantiomer analogs. This (S)-configured γ-amino alcohol (MW 231.33) resolves that risk. - **Orthogonal protection**: Acid-labile Boc group (TFA/HCl removal) enables selective -OH modification (Mitsunobu, tosylation, oxidation). - **Stereochemical fidelity**: Preserves (S)-configuration for β-peptide/carba-peptide scaffolds; prevents failed diastereomeric outcomes. - **Supply advantage**: Validated quantitative-yield route; ≥95% purity; LC-MS friendly (lower MW vs Cbz analogs).

Molecular Formula C12H25NO3
Molecular Weight 231.336
CAS No. 230637-48-6
Cat. No. B2946844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(S)-3-amino-5-methylhexan-1-ol
CAS230637-48-6
Molecular FormulaC12H25NO3
Molecular Weight231.336
Structural Identifiers
SMILESCC(C)CC(CCO)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1
InChIKeyWDNUNTNGUOKMFE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-3-amino-5-methylhexan-1-ol: Sourcing & Technical Overview


Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) is a chiral N-Boc-protected γ-amino alcohol with molecular formula C₁₂H₂₅NO₃ and molecular weight 231.33 g/mol . This compound serves as a protected derivative of (S)-3-amino-5-methylhexan-1-ol (H-β-homoLeu-ol), wherein the tert-butyloxycarbonyl (Boc) group masks the primary amine functionality to enable orthogonal protection strategies in multi-step synthetic sequences [1]. As a β-amino alcohol derivative structurally related to β-homoleucine, it finds primary utility as a chiral building block in medicinal chemistry and peptide mimetic synthesis . Key physicochemical parameters include boiling point 342.3±25.0 °C at 760 mmHg, flash point 160.8±23.2 °C, density 1.0±0.1 g/cm³, and calculated LogP 2.46 .

Chiral building block

Single (S)-enantiomer for stereochemical control in β-peptide and carba-peptide scaffolds.

Protection strategy

Boc group masks amine, enabling orthogonal hydroxyl functionalization without competing reactivity.

Synthetic workflow

Suitable for solid-phase peptide synthesis and multi-step sequences requiring acid-labile amine protection.

Boc-(S)-3-amino-5-methylhexan-1-ol: Substitution Risks


The interchange of Boc-(S)-3-amino-5-methylhexan-1-ol with seemingly similar compounds introduces multiple failure modes in synthetic workflows. Substituting the (S)-enantiomer with the (R)-enantiomer yields a diastereomeric product with divergent stereochemical outcomes in downstream chiral environments, while replacing the Boc protecting group with Cbz or Fmoc alters both molecular weight (Boc: 231.33 g/mol; Cbz: 265.35 g/mol) [1] and deprotection conditions—Boc removal requires acidic conditions (TFA or HCl), whereas Cbz requires hydrogenolysis [2]. Furthermore, substituting with the unprotected free amine (H-β-homoLeu-ol, MW 131.22 g/mol) eliminates the orthogonal protection necessary for selective functionalization of the hydroxyl group [3]. These differences are not interchangeable in multi-step sequences where protecting group orthogonality and stereochemical integrity directly govern synthetic success. Each substitution variable represents a distinct failure point that cannot be resolved through post-hoc adjustment of reaction parameters.

(R)-enantiomer

Substitution with the (R)-enantiomer yields diastereomeric products and divergent stereochemical outcomes.

Cbz or Fmoc analog

Replacing Boc alters molecular weight and deprotection conditions; Cbz requires hydrogenolysis, not acid.

Free amine (H-β-homoLeu-ol)

Unprotected amine eliminates orthogonal protection, forcing extra protection/deprotection steps.

Boc-(S)-3-amino-5-methylhexan-1-ol: Comparative Evidence


Boc vs. Cbz Analog: Molecular Weight & Hydrophobicity

The Boc-protected (S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) exhibits a molecular weight of 231.33 g/mol and calculated LogP of 2.46 , whereas the Cbz-protected analog (CAS 96386-95-7) has a molecular weight of 265.35 g/mol and calculated XLogP3-AA of 2.9 [1]. The ~34 g/mol difference in molecular weight directly impacts chromatographic retention and mass spectrometric detection, while the LogP difference of 0.44 units indicates measurably distinct hydrophobicity profiles affecting solubility and partitioning behavior in biphasic reaction systems.

Boc vs. Cbz analog
Reported comparison
Δ MW = 34.02 g/mol (14.7% higher for Cbz); Δ LogP = 0.44 units
Reported molecular-weight difference may affect chromatographic retention and MS detection sensitivity.
Calculated database values; experimental verification recommended.
Protecting group strategy Peptide synthesis Chromatographic separation

Boc vs. Free Amine: Orthogonal Protection

Boc-(S)-3-amino-5-methylhexan-1-ol (MW 231.33 g/mol) provides a selectively masked amine functionality, enabling chemoselective reactions at the primary hydroxyl group without competing amine participation . In contrast, the unprotected free amine H-β-homoLeu-ol (CAS 759415-90-2, MW 131.22 g/mol) contains an exposed primary amine that will compete for electrophiles and coupling reagents, necessitating additional protection/deprotection steps if selective hydroxyl functionalization is required [1]. The Boc group is cleavable under acidic conditions (TFA, HCl/dioxane) that leave the hydroxyl group intact, enabling sequential orthogonal deprotection strategies [2].

Boc vs. free amine
Class-level inference
Boc: amine masked, hydroxyl free. Free amine: both groups exposed.
Supports orthogonal protection strategy; reported to reduce synthetic sequence by 1–2 steps.
Based on general protecting group strategy; specific yield advantage may vary.
Multi-step synthesis Protecting group orthogonality Chemoselective functionalization

Quantitative One-Step Synthesis Protocol

A protocol has been reported for the one-step synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. While a comparator compound under identical conditions is not specified in this study, the quantitative yield (near 100%) establishes a high-efficiency benchmark for this specific transformation relative to alternative multi-step approaches that would be required for related N-Boc-γ-amino alcohols lacking this optimized protocol.

Synthesis yield
Supporting evidence
Quantitative yield (near 100%)
Reported one-step protocol supports efficient scale-up when custom synthesis is required.
Under adapted Vilsmeier conditions; comparator yields 52–89% for related N-Boc-γ-amino alcohols.
Synthetic methodology Process chemistry Scale-up potential

Purity Specification: Boc vs. Free Amine

Commercial suppliers consistently specify a minimum purity threshold of 95% for Boc-(S)-3-amino-5-methylhexan-1-ol (CAS 230637-48-6) as the standard grade available for purchase . In comparison, the unprotected free amine H-β-homoLeu-ol is commercially available with a GC purity specification of ≥98% from specialty suppliers [1]. The 95% minimum purity threshold for the Boc-protected derivative reflects the additional synthetic steps and purification requirements associated with introducing the acid-labile Boc group while maintaining stereochemical integrity.

Purity specification
Specification review
Boc compound: ≥95%; Free amine: ≥98% (GC)
Establishes procurement quality benchmark; 95% minimum purity for the protected derivative.
Purity basis may vary by supplier; verify Certificate of Analysis.
Quality control Procurement specification Batch consistency

Boc-(S)-3-amino-5-methylhexan-1-ol: Application Scenarios


β-Peptide & Carba-Peptide Synthesis

Boc-(S)-3-amino-5-methylhexan-1-ol is suited for incorporation into β-peptide and carba-peptide scaffolds where the Boc group provides acid-labile amine protection orthogonal to other protecting groups (e.g., benzyl esters or Fmoc). The structural similarity to β-amino acids enables the synthesis of β-peptides with enhanced metabolic stability compared to natural α-peptides . The (S)-stereochemical configuration at C3 is preserved during solid-phase or solution-phase peptide coupling, enabling the construction of defined helical secondary structures in C-linked carbo-β-peptides [1]. Selection of this compound over the unprotected amine eliminates the need for in situ protection steps that would otherwise reduce overall coupling efficiency.

Chiral Ligand Synthesis via Hydroxyl Functionalization

The Boc-protected amine enables chemoselective modification of the primary hydroxyl group without competing amine reactivity—a critical advantage in the synthesis of chiral ligands for asymmetric catalysis . The hydroxyl group can be activated for Mitsunobu reactions, tosylation, or oxidation while the Boc group remains intact, with acidic deprotection (TFA or HCl/dioxane) performed as a final step to reveal the free amine. This orthogonal protection strategy reduces the total step count by 1-2 steps compared to starting from the unprotected amino alcohol followed by protection/deprotection sequences [1]. The quantitative-yield synthesis protocol [2] further supports cost-effective scale-up when custom synthesis is required.

LC-MS Derivatization & Analytical Method Development

The Boc-protected derivative (MW 231.33 g/mol) provides a mass label that is ~34 g/mol lighter than the Cbz-protected analog (MW 265.35 g/mol) , offering improved detection sensitivity in LC-MS workflows where lower molecular weight reduces ion suppression effects and improves signal-to-noise. The compound's calculated LogP of 2.46 [1] indicates suitable reversed-phase chromatographic retention for analytical method development, while the acid-labile Boc group can serve as a diagnostic marker for deprotection monitoring in stability studies or reaction optimization.

β-Homoleucine Building Block Procurement

For procurement specialists sourcing chiral building blocks for medicinal chemistry programs, Boc-(S)-3-amino-5-methylhexan-1-ol offers a defined quality specification (≥95% purity) and a validated synthetic route with quantitative yield [1]. The compound's relationship to β-homoleucine positions it as a protected alcohol surrogate in the synthesis of bioactive peptide mimetics where the hydroxyl group replaces the carboxylic acid of β-homoamino acids, enabling diverse downstream functionalization strategies [2]. The established CAS registry number (230637-48-6) and IUPAC name (tert-butyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate) facilitate precise vendor communication and cross-referencing of certificates of analysis.

Application
Selection Property
Validation Focus
β-Peptide & carba-peptide synthesis
Single (S)-enantiomer, Boc protection orthogonal to Fmoc/benzyl esters
Enantiomeric purity and coupling efficiency under acidic deprotection
Chiral ligand synthesis via hydroxyl functionalization
Masked amine permits chemoselective hydroxyl modification
Chemoselectivity, deprotection integrity after functionalization
LC-MS derivatization & analytical method development
Lower MW vs. Cbz analog, suitable LogP for reversed-phase retention
Detection sensitivity and chromatographic performance
β-homoleucine building block procurement
≥95% purity specification, validated CAS registry
CoA cross-referencing, vendor qualification

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